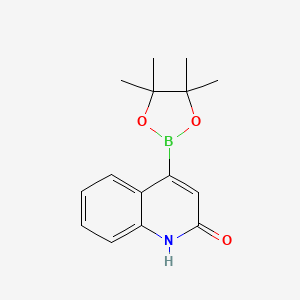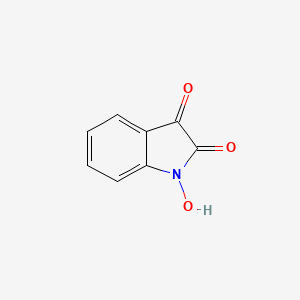
1-Hydroxy-1h-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1h-indole-2,3-dione can be synthesized through several methods. One common approach is the oxidation of indoles. For instance, the oxidation of 2,3-dihydroindoles, which are obtained by the reduction of the corresponding indoles, can yield 1-hydroxyindoles . Another method involves the reductive cyclization of 2-nitrophenylketone, 2-nitrostyrene, and 2-cyano-2-(2-nitrophenyl)acetate derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1h-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into 2,3-dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Reaction Conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various substituted indoles and their derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
1-Hydroxy-1h-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can affect various biological processes, including cell signaling and metabolic pathways .
Comparison with Similar Compounds
1H-Indole-2,3-dione (Isatin): Shares a similar structure but lacks the hydroxy group.
2,3-Dihydro-1H-indole-2,3-dione: A reduced form of the compound.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness: 1-Hydroxy-1h-indole-2,3-dione is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions, enhancing its utility in various applications .
Properties
CAS No. |
6971-68-2 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-hydroxyindole-2,3-dione |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,12H |
InChI Key |
ISRAAHLLSDMDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


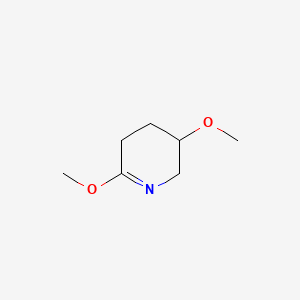
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
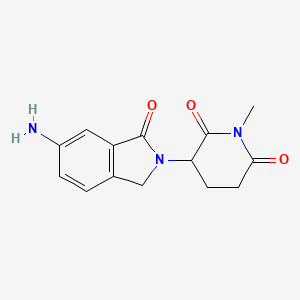

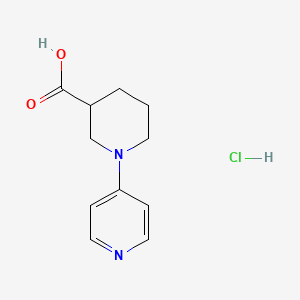
![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
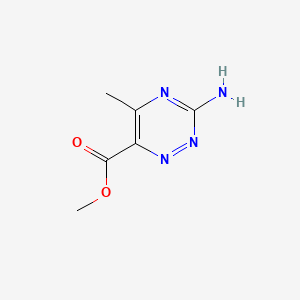
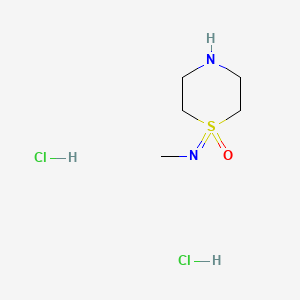
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
